N-Methylepinephrine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-11(2)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,12-14H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLATYNCITHOLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871762 | |
| Record name | N-Methyladrenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554-99-4 | |
| Record name | N-Methylepinephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylepinephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methadrene | |
| Source | DTP/NCI | |
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| Record name | N-Methyladrenaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(dimethylamino)-1-hydroxyethyl]pyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.254 | |
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| Record name | N-METHYLEPINEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T12BO931W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biosynthesis and Metabolic Dynamics of N Methylepinephrine
N-Methylepinephrine Catabolism and Metabolite Formation
The breakdown, or catabolism, of this compound, like other endogenous catecholamines, is a highly regulated process involving specific enzymatic pathways. This process inactivates the compound and facilitates its excretion from the body through the formation of various metabolites.
The primary enzymes responsible for the catabolism of catecholamines are catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). nih.govnih.gov These enzymes are critical in modulating the levels and activity of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497), and they are likewise responsible for the degradation of this compound. researchgate.nettaylorandfrancis.com
Catechol-O-methyltransferase (COMT): This enzyme catalyzes the transfer of a methyl group from the co-substrate S-adenosylmethionine to one of the hydroxyl groups on the catechol ring of this compound. researchgate.netyoutube.com This O-methylation process is a key step in the inactivation of circulating and extraneuronal catecholamines. taylorandfrancis.com The resulting metabolite is a methoxy (B1213986) derivative of the parent compound.
Monoamine Oxidase (MAO): Located on the outer membrane of mitochondria, MAO catalyzes the oxidative deamination of this compound. taylorandfrancis.com This reaction removes the amine group, converting it into an aldehyde intermediate. nih.gov This intermediate is then further metabolized by other enzymes, such as aldehyde dehydrogenase or aldehyde reductase, to form an acid or alcohol metabolite, respectively. nih.gov
These enzymatic pathways can act on this compound in either sequence. The compound can first be O-methylated by COMT and then deaminated by MAO, or it can first be deaminated by MAO and then acted upon by COMT. youtube.com Both pathways lead to the formation of inactive metabolites that can be excreted.
| Enzyme | Abbreviation | Primary Function | Location | Source |
|---|---|---|---|---|
| Catechol-O-methyltransferase | COMT | Transfers a methyl group to a catechol hydroxyl group (O-methylation). | Acts on extraneuronal catecholamines. | taylorandfrancis.com |
| Monoamine Oxidase | MAO | Removes the amine group through oxidative deamination. | Located on the outer mitochondrial membrane. | taylorandfrancis.com |
Following the initial enzymatic actions of COMT and MAO, the resulting intermediate metabolites undergo further biotransformation, primarily through conjugation reactions. One of the most significant of these is sulfate (B86663) conjugation, or sulfation. nih.gov This is a major Phase II metabolic pathway that increases the water solubility of compounds, facilitating their excretion. nih.gov
For catecholamines like this compound, sulfation can occur on the hydroxyl groups of the catechol ring, forming sulfate esters. The resulting sulfated metabolites, such as norepinephrine sulfate and epinephrine sulfate, are known to be present in plasma. It is therefore expected that this compound would also form analogous sulfated metabolites. These conjugates are generally biologically inactive and are readily eliminated from the body, primarily in the urine. The formation of sulfated metabolites is a crucial step in the detoxification and clearance of catecholamines. nih.govnih.gov
The metabolism of this compound is intrinsically linked to its synthesis, which is subject to significant regulatory control. A key regulatory factor is the influence of adrenal cortical steroids, specifically glucocorticoids, on the enzyme phenylethanolamine N-methyltransferase (PNMT). nih.govnih.gov PNMT is the enzyme that catalyzes the final step in epinephrine synthesis, the conversion of norepinephrine to epinephrine, by adding a methyl group. wikipedia.org It is also responsible for the conversion of alpha-methylnorepinephrine to alpha-methylepinephrine. nih.gov
The expression and activity of PNMT are heavily dependent on high concentrations of glucocorticoids, which are produced in the adrenal cortex and supplied directly to the adrenal medulla. nih.gov
Transcriptional Regulation: Glucocorticoids regulate PNMT at the level of gene expression. nih.gov Hormones such as corticosterone (B1669441) bind to specific intracellular steroid receptors, which then translocate to the nucleus and induce the transcription of the PNMT gene, leading to increased synthesis of PNMT mRNA and, consequently, more enzyme. nih.govnih.gov Studies have shown that removal of the pituitary gland, which controls adrenal steroid production, leads to a significant decrease in PNMT activity and mRNA levels, a process that can be reversed by administering corticosterone or dexamethasone, a synthetic glucocorticoid. nih.govresearchwithrutgers.com
Enzyme Stabilization: Glucocorticoids have also been shown to increase the biological half-life of the PNMT enzyme, making it more stable and active for longer periods. wikipedia.org
This bidirectional communication between the adrenal cortex and medulla ensures that the synthesis of N-methylated catecholamines like epinephrine and this compound is tightly coupled to the body's stress response, which is governed by glucocorticoid release. nih.govwikipedia.org
| Steroid | Effect on PNMT | Mechanism | Source |
|---|---|---|---|
| Dexamethasone / Corticosterone | Large increase in PNMT activity and protein levels. | Binds to specific glucocorticoid receptors, requiring RNA and protein synthesis. | nih.govresearchwithrutgers.com |
| Corticosterone | Maintains and increases PNMT mRNA levels. | Directly regulates PNMT gene expression. | nih.gov |
| Glucocorticoids (general) | Increases the biological half-life of the enzyme. | Stabilizes the enzyme, making it more resistant to degradation. | wikipedia.org |
Pharmacological Receptor Interactions and Neurotransmitter Role of N Methylepinephrine
Adrenergic Receptor Binding and Functional Selectivity
The interaction of N-methylepinephrine with adrenergic receptors is a critical determinant of its physiological effects. These interactions are defined by its binding affinities for various receptor subtypes and its functional activity as an agonist.
Alpha-Adrenergic Receptor Subtype Affinities (α1, α2) of this compound
This compound demonstrates binding to both α1 and α2-adrenergic receptor subtypes. frontiersin.orgahajournals.org Adrenergic receptors are a class of G protein-coupled receptors that are targets for many catecholamines, including norepinephrine (B1679862) and epinephrine (B1671497). wikipedia.org They are broadly categorized into alpha (α) and beta (β) types, with further subdivisions into subtypes. wikipedia.orgmdpi.com The α1-adrenergic receptors are primarily involved in smooth muscle contraction, while α2-adrenergic receptors are associated with sympatholytic properties, often acting as presynaptic autoreceptors to inhibit neurotransmitter release. wikipedia.orgwikipedia.org
Research indicates that this compound has the capacity to compete for ligands that bind to both α1 and α2 receptors in the rat brain. nih.gov Specifically, studies have compared the ability of this compound and other catecholamines to compete for α1-([3H]WB-4101) and α2-([3H]clonidine) binding sites. nih.gov The results of these competitive binding assays revealed a higher potency of endogenous catecholamines like epinephrine and norepinephrine compared to this compound at both α1 and α2 sites. nih.gov
Interactive Table: Relative Potency at Alpha-Adrenergic Receptor Binding Sites
| Compound | α1 ([3H]WB-4101) Binding Potency | α2 ([3H]clonidine) Binding Potency |
|---|---|---|
| (-)-Epinephrine | = (-)-Norepinephrine | > (+/-)-Methylnorepinephrine |
| (-)-Norepinephrine | = (-)-Epinephrine | < (-)-Epinephrine |
| (+/-)-Methylnorepinephrine | < (-)-Epinephrine & (-)-Norepinephrine | < (-)-Epinephrine |
| (+/-)-Methylepinephrine | < (+/-)-Methylnorepinephrine | < (-)-Norepinephrine |
| (-)-Methyldopa | <<< (+/-)-Methylepinephrine | <<< (+/-)-Methylepinephrine |
Source: nih.gov Note: The table reflects the rank order of potency as described in the study.
Beta-Adrenergic Receptor Subtype Affinities of this compound
This compound also interacts with beta-adrenergic receptors, although its affinity and potency at these sites can differ from those of endogenous catecholamines. Beta-adrenergic receptors are subdivided into β1, β2, and β3 subtypes, each with distinct tissue distributions and physiological roles. frontiersin.orgnih.gov β1-receptors are predominantly found in the heart, where they regulate heart rate and contractility, as well as in the kidneys and fat cells. nih.gov β2-receptors are widely distributed and mediate smooth muscle relaxation in various organs, including the bronchi and blood vessels. wikipedia.org
Studies have shown that N-methylation can influence the pharmacological activity of phenethylamine (B48288) derivatives. maps.org The effects of this compound are reported to involve the activation of both alpha and beta receptors, leading to either an increase or decrease in blood pressure depending on the predominant receptor activated. nih.gov
Comparative Agonist Potencies of this compound vs. Endogenous Catecholamines
The agonist potency of this compound at adrenergic receptors is generally considered to be less than that of the primary endogenous catecholamines, epinephrine and norepinephrine. nih.gov Epinephrine interacts with both α and β receptors, with its effects being dose-dependent; at low doses, β-receptor-mediated vasodilation may predominate, while at higher doses, α-receptor-mediated vasoconstriction is more pronounced. uomustansiriyah.edu.iq Norepinephrine primarily acts on α-adrenergic receptors, leading to potent vasoconstriction, and has a stronger affinity for β1-receptors than β2-receptors. consensus.appnih.gov
In a study on the nictitating membrane of the cat, this compound was found to be significantly less active than epinephrine. maps.org Similarly, research on α-methylnorepinephrine, a related compound, indicates that while it possesses pharmacological activity, it is weaker than norepinephrine. nih.gov However, studies injecting α-methylepinephrine directly into the nucleus of the solitary tract have shown it to be considerably more potent than α-methylnorepinephrine in eliciting a hypotensive response. ahajournals.org
Interactive Table: Comparative Potency of Adrenergic Agonists
| Agonist | Primary Receptor Affinity | Relative Potency | Notes |
|---|---|---|---|
| Epinephrine | α and β | High | Effects are dose-dependent. uomustansiriyah.edu.iq |
| Norepinephrine | α > β1 > β2 | High | Potent vasoconstrictor. consensus.app |
| This compound | α and β | Lower than Epinephrine | Activity varies with receptor type and tissue. maps.orgnih.gov |
| α-Methylnorepinephrine | α and β | Weaker than Norepinephrine | Used as a vasoconstrictor. nih.gov |
Radioligand Binding Assays for this compound Receptor Characterization
Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their receptors. nih.govspringernature.com These assays utilize a radiolabeled ligand to quantify the binding of a drug to a specific receptor. nih.gov There are several types of radioligand binding assays, including saturation experiments to determine receptor density (Bmax) and ligand affinity (Kd), and competition assays to determine the affinity of an unlabeled drug (like this compound) for the receptor. nih.govnih.gov
In the context of this compound, radioligand binding studies have been employed to determine its binding affinities for α1 and α2-adrenergic receptor subtypes. nih.gov These experiments typically involve incubating a tissue preparation (e.g., rat brain membranes) with a fixed concentration of a selective radiolabeled antagonist (like [3H]WB-4101 for α1 or [3H]clonidine for α2) and increasing concentrations of the unlabeled competitor, this compound. nih.gov The resulting data allows for the calculation of the inhibition constant (Ki), which reflects the affinity of this compound for the receptor. sci-hub.se
This compound as a False Neurotransmitter Concept
The concept of a false neurotransmitter describes a substance that can be taken up and stored in nerve terminals and released upon stimulation, mimicking the actions of the endogenous neurotransmitter but often with different efficacy. taylorandfrancis.comwikipedia.org this compound, as a metabolite of α-methyldopa, is a classic example of a compound that functions as a false neurotransmitter. biolife-publisher.itdrugbank.com
Mechanisms of this compound Accumulation in Adrenergic Neurons
This compound can accumulate in adrenergic neurons through the same uptake mechanisms that transport endogenous catecholamines. karger.com The process begins with the uptake of its precursor, α-methyldopa, into the neuron. ahajournals.org Inside the neuron, α-methyldopa is metabolized to α-methylnorepinephrine and subsequently to α-methylepinephrine. drugbank.com
Once formed, α-methylnorepinephrine and α-methylepinephrine are stored in synaptic vesicles, replacing the endogenous neurotransmitter, norepinephrine. biolife-publisher.itahajournals.org An important factor contributing to their accumulation is that they are not substrates for monoamine oxidase (MAO), a key enzyme responsible for the degradation of catecholamines. ahajournals.org This resistance to degradation allows them to accumulate to high levels within the neuron. ahajournals.org Upon nerve stimulation, these "false transmitters" are released into the synaptic cleft, where they can interact with postsynaptic adrenergic receptors. karger.com
Impact of this compound on Endogenous Neurotransmitter Release and Reuptake
This compound, and its more predominant precursor metabolite α-methylnorepinephrine, significantly alters the normal lifecycle of catecholamine neurotransmitters. ahajournals.org The compound is actively taken up and stored in the synaptic vesicles of noradrenergic nerve terminals. ahajournals.orgwikipedia.org In this process, it displaces and replaces endogenous neurotransmitters, particularly norepinephrine and epinephrine. nih.govahajournals.org
The primary mechanism of action involves its potent agonist activity at presynaptic α2-adrenergic receptors. ahajournals.orgnih.gov These receptors are key components of a negative feedback loop that regulates neurotransmitter release. nih.gov When activated by an agonist, these presynaptic autoreceptors inhibit the further release of norepinephrine from the nerve terminal. nih.gov this compound and α-methylnorepinephrine are potent and selective agonists for these α2-receptors. ahajournals.org Consequently, their presence leads to a diminished release of endogenous norepinephrine upon nerve stimulation, effectively reducing the amount of natural neurotransmitter in the synaptic cleft. ahajournals.orgnih.gov Studies have shown that therapy with its parent compound, methyldopa (B1676449), results in the depletion of endogenous norepinephrine and epinephrine stores. nih.gov
Table 1: Impact of this compound on Neurotransmitter Dynamics
| Process | Effect of this compound/Metabolites | Mechanism | References |
|---|---|---|---|
| Storage | Displaces endogenous neurotransmitters (Norepinephrine, Epinephrine) from vesicles. | Uptake into presynaptic vesicles, competing with and replacing natural catecholamines. | nih.govahajournals.org |
| Release | Inhibits the release of endogenous norepinephrine. | Acts as a potent agonist at presynaptic α2-adrenergic autoreceptors, which mediate a negative feedback loop on neurotransmitter release. | ahajournals.orgnih.gov |
| Reuptake | This compound and its precursors are taken up into the presynaptic terminal. | Utilizes the same reuptake transporters as endogenous catecholamines. | ahajournals.orgwikipedia.org |
Functional Consequences of False Neurotransmission by this compound on Sympathetic Outflow
A false neurotransmitter is a compound that is taken up, stored, and released by neurons in the same manner as the endogenous neurotransmitter but differs in its ability to activate postsynaptic receptors. wikipedia.orgtaylorandfrancis.com this compound and its precursor α-methylnorepinephrine function as classic examples of false transmitters. nih.govahajournals.org
Intracellular Signal Transduction Pathways Mediated by this compound
The effects of this compound are initiated at the cell surface through its interaction with specific receptors, which then triggers a cascade of intracellular events.
G-Protein Coupled Receptor (GPCR) Activation by this compound
This compound mediates its cellular effects by binding to and activating adrenergic receptors, which are members of the large G-protein coupled receptor (GPCR) family. medchemexpress.com GPCRs are integral membrane proteins characterized by seven transmembrane helices. wikipedia.org The binding of a ligand, such as this compound, to a GPCR induces a conformational change in the receptor. nih.gov This change allows the receptor to interact with and activate a heterotrimeric G-protein on the intracellular side of the membrane. wikipedia.orgnih.gov Activation of the G-protein occurs when it exchanges a bound guanosine (B1672433) diphosphate (B83284) (GDP) for a guanosine triphosphate (GTP), causing the Gα subunit to dissociate from the Gβγ dimer and initiate downstream signaling. wikipedia.org
This compound's action, particularly as a metabolite of methyldopa, is characterized by its selective agonism for the α2-adrenergic receptor subtype, which is a type of GPCR. medchemexpress.comahajournals.org
Downstream Signaling Cascades and Cellular Responses
The specific downstream signaling cascade activated by this compound depends on the type of G-protein coupled to the α2-adrenergic receptor. Alpha-2 adrenergic receptors are typically coupled to inhibitory G-proteins, specifically of the Gαi family. nih.gov
Upon activation by this compound, the Gαi subunit dissociates and inhibits the enzyme adenylate cyclase. nih.gov The function of adenylate cyclase is to convert adenosine (B11128) triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). medchemexpress.com Therefore, the inhibition of adenylate cyclase by Gαi leads to a decrease in the intracellular concentration of cAMP. nih.gov
A primary downstream effector of cAMP is cAMP-dependent protein kinase, or Protein Kinase A (PKA). medchemexpress.comresearchgate.net With reduced levels of cAMP, the activation of PKA is diminished. PKA, when active, phosphorylates numerous cellular proteins, including ion channels and transcription factors, to regulate cellular responses. nih.govnih.gov In presynaptic neurons, this pathway is a key modulator of neurotransmitter release. The reduction in cAMP-PKA signaling initiated by this compound's activation of α2-receptors contributes to the inhibition of norepinephrine release, completing the signaling pathway that underlies its function as a false neurotransmitter. nih.gov
Table 2: this compound Intracellular Signaling Pathway
| Step | Component | Action | References |
|---|---|---|---|
| 1. Receptor Binding | This compound | Binds to and activates α2-adrenergic receptors (a GPCR). | medchemexpress.comahajournals.org |
| 2. G-Protein Activation | Gαi protein | Activated by the receptor; exchanges GDP for GTP and dissociates. | wikipedia.orgnih.gov |
| 3. Enzyme Modulation | Adenylyl Cyclase | Inhibited by the activated Gαi subunit. | nih.gov |
| 4. Second Messenger | Cyclic AMP (cAMP) | Intracellular concentration decreases due to adenylyl cyclase inhibition. | medchemexpress.comnih.gov |
| 5. Downstream Kinase | Protein Kinase A (PKA) | Activity is reduced due to lower levels of cAMP. | researchgate.net |
| 6. Cellular Response | Presynaptic Terminal | Inhibition of further neurotransmitter (e.g., norepinephrine) release. | nih.gov |
Physiological Modulatory Roles and Clinical Research Relevance of N Methylepinephrine
N-Methylepinephrine in Cardiovascular System Regulation
This compound, a methylated derivative of norepinephrine (B1679862), plays a significant role in the central regulation of the cardiovascular system. Its effects on blood pressure and heart rate are primarily mediated through its actions within specific brain regions, and it is a key metabolite in the mechanism of certain antihypertensive drugs.
When administered into the central nervous system, this compound elicits marked reductions in both blood pressure and heart rate. nih.gov This central depressor effect is a key aspect of its physiological role. Research in animal models has shown that intracerebroventricular administration of this compound leads to significant decreases in mean arterial pressure and heart rate. nih.govnih.gov The mechanism behind this is linked to its interaction with adrenergic receptors in the brain. ahajournals.org
The cardiovascular system is regulated by a balance of signals within the central nervous system. A decrease in heart rate, stroke volume, or systemic vascular resistance can lead to a reduction in blood pressure. justintimemedicine.com this compound's central action appears to inhibit sympathetic outflow from the brain, leading to a decrease in peripheral vascular resistance and subsequently, a drop in blood pressure. nih.gov This is in contrast to its peripheral effects, where intravenous administration can cause a decrease in blood pressure, but the heart rate response is often a reflex to this change. nih.gov
Specific brain regions are crucial for mediating the hemodynamic effects of this compound. The nucleus tractus solitarius (NTS) , located in the medulla oblongata, is a primary site of action. nih.govahajournals.org The NTS is a key relay station for cardiovascular sensory information and plays a vital role in regulating blood pressure and heart rate. kenhub.commdpi.com Administration of this compound directly into the NTS causes a pronounced decrease in both blood pressure and heart rate, with studies indicating it is more potent in this effect than its precursor, α-methylnorepinephrine, and even epinephrine (B1671497) itself. nih.govahajournals.org The NTS contains α2-adrenergic receptors, and the agonistic action of this compound at these receptors is thought to be a major contributor to its antihypertensive effect. ahajournals.org
The hypothalamus is another critical area involved in the central cardiovascular regulation by this compound. ahajournals.orgmdpi.com The hypothalamus integrates signals from various parts of the brain to control autonomic functions. mdpi.com Studies have shown that the accumulation of this compound's precursor, methylnorepinephrine, in the anterior hypothalamus contributes to the reduction of blood pressure. ahajournals.org While direct data on this compound concentrations in the hypothalamus are limited, its formation from systemically administered drugs like methyldopa (B1676449) in this region points to its involvement in the centrally mediated control of blood pressure. ahajournals.orgahajournals.org
Interactive Data Table: Regional Brain Involvement in Hemodynamic Regulation
| Brain Region | Primary Function in Cardiovascular Control | Role of this compound |
| Nucleus Tractus Solitarius (NTS) | Primary visceral sensory relay, integrates baroreceptor and chemoreceptor information. kenhub.commdpi.com | Potent depressor effects (decreased blood pressure and heart rate) when administered directly. nih.govahajournals.org |
| Hypothalamus | Central integrator of autonomic responses, including stress-induced cardiovascular changes. mdpi.com | Site of formation and action of this compound's precursors, contributing to antihypertensive effects. ahajournals.org |
| Rostral Ventrolateral Medulla (RVLM) | Controls sympathetic vasomotor tone, directly influencing blood pressure. mdpi.com | Influenced by upstream signals from regions like the hypothalamus where this compound precursors act. drugbank.com |
This compound is a crucial active metabolite of the antihypertensive drug methyldopa . nih.govdrugbank.com Methyldopa itself is a prodrug that is metabolized in the brain to α-methylnorepinephrine and subsequently to this compound (also referred to as α-methylepinephrine). ahajournals.orgdrugbank.com These metabolites act as agonists at central α2-adrenergic receptors. ahajournals.orgdrugbank.com
The stimulation of these presynaptic α2-adrenergic receptors in the brainstem, particularly in the NTS, inhibits the outflow of sympathetic nerve signals to the peripheral nervous system. ahajournals.orgdrugbank.com This reduction in sympathetic tone leads to decreased peripheral vascular resistance and a lowering of blood pressure. drugbank.combiolife-publisher.it The antihypertensive effect of methyldopa is largely attributed to the central actions of its metabolites, with this compound demonstrating greater potency in its central depressor effect compared to α-methylnorepinephrine. nih.gov The time course of the accumulation of methylnorepinephrine in the NTS correlates with the hypotensive effect of methyldopa, further supporting the critical role of these centrally-formed metabolites. ahajournals.org
This compound in Neuroendocrine Homeostasis
The presence and regulation of this compound in the body provide insights into its role in neuroendocrine balance. Its endogenous levels, excretion patterns, and tissue distribution are key areas of research.
This compound has been identified and quantified in human urine. nih.gov Its excretion rate is slightly less than that of epinephrine. nih.gov In a study of 150 hypertensive patients, the 24-hour urinary excretion of this compound ranged from 2 to 65 nanomoles (0.4 to 13 micrograms). nih.gov The presence of this compound in urine suggests it is a normal, albeit minor, component of catecholamine metabolism. nih.gov Increased urinary excretion of this compound has also been observed in some patients with pheochromocytoma, a tumor of the adrenal medulla that produces excess catecholamines. nih.gov
Following the administration of drugs like methyldopa, this compound's precursor, methylnorepinephrine, is found in various brain nuclei involved in cardiovascular control, including those in the anterior hypothalamic-preoptic regions and the medulla oblongata. ahajournals.org In these areas, methylnorepinephrine can accumulate to levels higher than the endogenous norepinephrine. ahajournals.org While direct measurements of endogenous this compound in these specific brain nuclei are scarce, its formation from methylnorepinephrine suggests its presence in these locations. ahajournals.org
Research has indicated that after administration of methyldopa, the concentrations of this compound in the forebrain, hypothalamus, and brain stem of rats are relatively low, generally below 10 ng/g. ahajournals.org The heart also contains a small amount of the enzyme phenylethanolamine-N-methyl transferase, which is responsible for converting norepinephrine to epinephrine, and could potentially methylate other similar compounds. researchgate.net
Interactive Data Table: Urinary Excretion of this compound
| Condition | Analyte | Excretion Range (per 24 hours) | Reference |
| Hypertensive Patients | This compound | 2-65 nmol (0.4-13 µg) | nih.gov |
This compound in Pathophysiological Conditions
Altered this compound Levels in Catecholamine-Secreting Tumors (e.g., Pheochromocytoma)
Pheochromocytomas are rare neuroendocrine tumors that originate from the chromaffin cells of the adrenal medulla and are characterized by the overproduction of catecholamines, including norepinephrine and epinephrine. nih.gov The metabolism of these catecholamines within the tumor cells leads to the formation of metanephrines, specifically normetanephrine (B1208972) from norepinephrine and metanephrine (B195012) (this compound) from epinephrine. medscape.comfrontiersin.org Consequently, the measurement of plasma and urinary metanephrines is a cornerstone in the biochemical diagnosis of these tumors. medscape.comfrontiersin.orgmedscape.comjournalagent.com
The pattern of catecholamine and metanephrine secretion can vary depending on the genetic background of the pheochromocytoma. For instance, tumors associated with Multiple Endocrine Neoplasia type 2 (MEN2) and Neurofibromatosis type 1 (NF1) typically produce both epinephrine and norepinephrine, leading to increased levels of both metanephrine and normetanephrine. medscape.commedscape.com In contrast, pheochromocytomas linked to von Hippel-Lindau (VHL) disease often secrete only norepinephrine. frontiersin.orgmedscape.com Tumors with mutations in the succinate (B1194679) dehydrogenase subunit genes (SDHB and SDHD) may primarily produce dopamine (B1211576) and norepinephrine. medscape.commedscape.com
The enzyme phenylethanolamine-N-methyltransferase (PNMT) is responsible for the conversion of norepinephrine to epinephrine. nih.gov The expression of PNMT can differ among pheochromocytomas, influencing the ratio of epinephrine to norepinephrine produced. frontiersin.org About half of all pheochromocytomas secrete a mix of epinephrine and norepinephrine, while many others, particularly extra-adrenal paragangliomas, predominantly produce norepinephrine. nih.govfrontiersin.org
Studies have shown a correlation between tumor size and the levels of catecholamine metabolites. One retrospective study found that pheochromocytomas with a diameter of 2.3 cm or more were associated with metanephrine and catecholamine levels that were three times the upper limit of normal. medscape.com Interestingly, normotensive incidentally discovered pheochromocytomas have been observed to have lower urinary levels of adrenaline and metadrenaline compared to those in hypertensive patients. oup.com
Table 1: Catecholamine and Metabolite Profiles in Hereditary Pheochromocytoma Syndromes
| Genetic Syndrome | Predominant Catecholamine(s) Secreted | Expected Metanephrine Profile |
| MEN 2 | Epinephrine and Norepinephrine | Increased Metanephrine and Normetanephrine medscape.commedscape.com |
| NF1 | Epinephrine and Norepinephrine | Increased Metanephrine and Normetanephrine medscape.commedscape.com |
| VHL | Norepinephrine | Increased Normetanephrine only frontiersin.orgmedscape.com |
| SDHB/SDHD | Dopamine and Norepinephrine | Increased Methoxytyramine and possibly Normetanephrine medscape.commedscape.com |
Investigating this compound Metabolism in Inflammatory Disorders (e.g., Rheumatoid Arthritis)
Research into the role of catecholamines in inflammatory disorders such as rheumatoid arthritis (RA) has revealed alterations in their metabolism. RA is a chronic autoimmune disease characterized by systemic inflammation and joint destruction. nih.gov Studies have indicated that patients with RA may exhibit changes in the levels and metabolism of catecholamines, which could influence the inflammatory processes.
One study on urinary catecholamine levels in RA patients found lower levels of adrenaline compared to healthy individuals. jst.go.jp This study suggested a potential reduction in the activity of phenylethanolamine-N-methyltransferase (PNMT), the enzyme that synthesizes epinephrine from norepinephrine, especially in patients with more severe disease or those who had received higher amounts of intra-articularly injected steroids. jst.go.jp The level of urinary noradrenaline was also lower in RA patients than in healthy subjects. jst.go.jp
The complex interplay between the nervous and immune systems suggests that catecholamines can modulate inflammatory responses. Pro-inflammatory cytokines, which are central to the pathology of RA, can impact metabolism, and in turn, metabolic changes can influence immune cell function. nih.gov For example, altered metabolism in T-cells has been observed in RA, which is associated with pro-inflammatory functions. explorationpub.com While direct research on this compound in RA is limited, the observed changes in its precursor, epinephrine, suggest a potential role for its metabolism in the pathophysiology of the disease.
Table 2: Observed Alterations in Catecholamine Metabolism in Rheumatoid Arthritis
| Finding | Implication |
| Lower urinary adrenaline in RA patients compared to healthy controls. jst.go.jp | May indicate reduced PNMT activity. jst.go.jp |
| Lower urinary noradrenaline in RA patients. jst.go.jp | Suggests a broader alteration in sympathetic nervous system function. |
| Correlation between disease severity and lower adrenaline levels. jst.go.jp | Points to a potential link between catecholamine metabolism and the inflammatory state. |
Potential Links to Other Neurochemical Dysregulation (e.g., Obstructive Sleep Apnea)
Obstructive sleep apnea (B1277953) (OSA) is a sleep disorder characterized by recurrent episodes of upper airway collapse, leading to intermittent hypoxia, hypercapnia, and sleep fragmentation. nih.govmsdmanuals.com These physiological stressors are known to cause significant neurochemical dysregulation, including alterations in catecholamine levels. nih.govpracticalneurology.com
OSA is associated with increased sympathetic nervous system activity, which can lead to elevated levels of norepinephrine. ersnet.org One study found that urinary norepinephrine was elevated in OSA patients, reflecting this heightened sympathetic activation. nih.gov The intermittent hypoxia experienced in OSA is a potent stimulus for the sympathetic nervous system and can lead to endothelial and neurotransmitter dysfunction. msdmanuals.compracticalneurology.com
Research has also pointed to broader neurochemical changes in the brains of individuals with OSA. Studies have identified altered levels of neurotransmitters such as glutamate (B1630785) and gamma-aminobutyric acid (GABA) in brain regions that regulate emotion, thinking, and autonomic functions. ucla.edufrontiersin.org Specifically, some research has shown decreased levels of the inhibitory neurotransmitter GABA and elevated levels of the excitatory neurotransmitter glutamate in people with sleep apnea. ucla.edu Another study noted decreased N-acetylaspartate (a marker of neuronal viability) and increased glutamate in the midbrain of OSA patients, suggesting neuronal injury and excitotoxic processes. nih.gov
While direct measurements of this compound in OSA are not extensively documented, the established link between OSA and increased sympathetic activity, along with the broader neurochemical dysregulation, suggests that the metabolism of all catecholamines, including epinephrine and its metabolite this compound, could be affected. The increased sympathoadrenal activity in OSA may lead to altered production and turnover of these compounds. ersnet.org
Immunomodulatory Aspects of this compound and Related Metabolites
This compound, as the metabolite of the key immunomodulatory catecholamine epinephrine, is situated within a complex network of neuro-immune communication. The sympathetic nervous system, through the release of norepinephrine and epinephrine, exerts significant regulatory effects on the immune system. nih.gov Immune cells, including lymphocytes and macrophages, express adrenergic receptors, enabling them to respond directly to these neurotransmitters. nih.govijmrhs.com
The binding of catecholamines like epinephrine and norepinephrine to these receptors can modulate a variety of immune cell functions, from migration to the secretion of cytokines. nih.gov For instance, catecholamines can suppress the production of pro-inflammatory cytokines like interleukin-12 (B1171171) (IL-12) and increase the production of anti-inflammatory cytokines such as IL-10. ijmrhs.com This can lead to a shift in the balance of T-helper cell responses. ijmrhs.com
Epinephrine and norepinephrine have been shown to have immunosuppressive effects in certain contexts. frontiersin.org For example, they can decrease the activity of cytotoxic T cells, which are crucial for anti-tumor immunity. nih.gov This immunomodulatory role is also relevant in the tumor microenvironment, where these catecholamines can contribute to immune evasion. nih.gov
The influence of the sympathetic nervous system on immunity is not static; it can be affected by factors such as stress. ijmrhs.com Chronic stress can lead to sustained production of catecholamines, potentially causing immune dysregulation. ijmrhs.com Furthermore, the release of norepinephrine from sympathetic nerve terminals within lymphoid organs provides a direct and localized mechanism for neuro-immune interaction. frontiersin.org While the direct actions of this compound itself on immune cells are not as well-characterized as its precursors, its levels reflect the metabolic activity of the immunomodulatory catecholamine epinephrine.
Advanced Analytical and Bioanalytical Methodologies for N Methylepinephrine Quantification and Detection
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating N-Methylepinephrine from complex biological samples, which contain numerous potentially interfering substances. The choice of chromatographic technique depends on the specific requirements of the analysis, such as the required sensitivity, the nature of the sample matrix, and whether the goal is quantification or structural confirmation.
High-Performance Liquid Chromatography (HPLC) is a widely utilized method for the analysis of catecholamines, including this compound. nih.govnih.gov The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For catecholamine analysis, reversed-phase liquid chromatography (RPLC) is common, though hydrophilic interaction liquid chromatography (HILIC) can be advantageous for retaining highly hydrophilic compounds like catecholamines. rsc.org The effectiveness of HPLC is greatly enhanced by the detector coupled to it.
Electrochemical Detection (ECD): This is one of the most sensitive and selective detection methods for electroactive compounds like this compound. nih.govjasco-global.com ECD measures the current generated by the oxidation or reduction of the analyte at an electrode surface set at a specific potential. mdpi.com This method offers excellent sensitivity, with detection limits for catecholamines often in the picogram range (0.3-0.6 ng/ml in urine). nih.gov For catecholamines, ECD has been shown to be up to 100 times more sensitive than UV detection. jasco-global.com
Fluorescence Detection (FLD): While this compound has native fluorescence, sensitivity can be significantly enhanced through derivatization with a fluorescent tag. akjournals.comresearchgate.net This process involves a chemical reaction to attach a fluorophore to the analyte before or after chromatographic separation. This approach not only increases sensitivity but also selectivity, as only the derivatized compounds will produce a signal at the specific excitation and emission wavelengths. nih.gov
Ultraviolet (UV) Detection: UV detection is a more universal method that measures the absorbance of UV light by the analyte. sielc.com While less sensitive than ECD or FLD for catecholamines, it is robust and can be used to detect a wide range of compounds. nih.gov The choice of wavelength is critical for maximizing the signal for this compound.
The optimization of mobile phase composition, including pH, ionic strength, and the concentration of organic modifiers or ion-pair agents, is crucial for achieving good chromatographic resolution. nih.gov
| Parameter | Typical Conditions for Catecholamine Analysis | Reference |
|---|---|---|
| Column | Reversed-Phase C18 or Phenyl-Hexyl; HILIC Amide | rsc.orgresearchgate.net |
| Mobile Phase | Aqueous buffer (e.g., phosphate, ammonium (B1175870) formate) with an organic modifier (e.g., methanol, acetonitrile). pH is typically acidic (e.g., 2.5-3.0) to ensure analytes are protonated. | rsc.orglcms.cz |
| Detection - ECD | Glassy carbon working electrode, potential set to +0.6 V to +1.1 V. | nih.govresearchgate.net |
| Detection - FLD | Excitation/Emission wavelengths set based on native fluorescence or derivatizing agent (e.g., λex/λem = 280/320 nm). | rsc.org |
| Detection - UV | Detection wavelength typically set around 210-280 nm. | sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection and structural elucidation power of mass spectrometry. up.ac.za It is considered a gold-standard method for the unequivocal identification of compounds. usp.br The identity of this compound in human urine has been definitively confirmed using GC-MS. nih.gov
For a compound to be analyzed by GC, it must be volatile and thermally stable. Catecholamines like this compound are polar and non-volatile, necessitating a chemical derivatization step prior to analysis. researchgate.net This process converts the polar hydroxyl and amine groups into less polar, more volatile derivatives. nih.gov
Common derivatization strategies include:
Silylation: Reagents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) are used to form trimethylsilyl (B98337) (TMS) derivatives. usp.brresearchgate.net
Acylation: Reagents such as pentafluoropropionic anhydride (B1165640) or N-methyl-bis(heptafluorobutyramide) (MBHFBA) are used to form acyl derivatives. researchgate.netresearchgate.net
Once derivatized, the analyte is separated on a capillary column in the gas chromatograph and then detected by the mass spectrometer, which provides a unique mass spectrum (a molecular fingerprint) and allows for trace-level quantification. researchgate.net
| Derivatization Reagent Class | Example Reagent | Target Functional Group | Reference |
|---|---|---|---|
| Silylating Agents | MSTFA (N-methyl-N-(trimethylsilyl)-trifluoroacetamide) | Hydroxyl (-OH), Amine (-NH) | researchgate.net |
| Acylating Agents | Pentafluoropropionic anhydride (PFPA) | Hydroxyl (-OH), Amine (-NH) | researchgate.net |
| Mixed/Two-Step | MSTFA and MBHFBA (N-methyl-bis(heptafluorobutyramide)) | Selective derivatization of O- and N- groups | researchgate.net |
Micellar Liquid Chromatography (MLC) is a sub-category of reversed-phase HPLC where a surfactant (such as sodium dodecyl sulfate (B86663), SDS) is added to the mobile phase at a concentration above its critical micelle concentration (CMC). ijbpr.netchromatographyonline.com This creates a "pseudo-stationary phase" of micelles in the mobile phase.
The primary advantage of MLC for bioanalysis is its ability to handle complex biological samples, such as serum or urine, with minimal or no sample pretreatment. researchgate.netijbpr.netsemanticscholar.org Proteins and other macromolecules in the sample are solubilized by the micelles and typically elute at or near the void volume, preventing them from fouling the analytical column and interfering with the separation of smaller molecules like this compound. ijbpr.net This direct injection capability significantly simplifies and speeds up the analytical workflow. nih.gov
Separation in MLC is governed by the differential partitioning of the analyte between the stationary phase, the bulk aqueous mobile phase, and the micellar pseudophase. chromatographyonline.com By adjusting the surfactant type and concentration, as well as the pH and organic modifier content, the selectivity of the separation can be finely tuned. researchgate.net MLC, often coupled with sensitive electrochemical detection, has been successfully applied to the simultaneous determination of various biogenic amines and their metabolites in serum and urine. nih.govcapes.gov.br
Isotope Labeling and Radiometric Detection in this compound Research
Isotope labeling involves replacing one or more atoms in a molecule with their isotope. This technique is invaluable in analytical and bioanalytical chemistry, providing a means for highly accurate quantification and for tracing the metabolic fate of compounds in vivo.
Stable Isotope Labeled (SIL) compounds, which are non-radioactive, are the gold standard for internal standards in quantitative mass spectrometry. acanthusresearch.comscioninstruments.com A deuterated analog of this compound is a version of the molecule where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H or D). clearsynth.comtocris.com
When used as an internal standard (IS) in an LC-MS or GC-MS assay, a known amount of the deuterated this compound is added to the sample at the very beginning of the preparation process. lcms.cz Because the SIL-IS is chemically nearly identical to the endogenous (unlabeled) this compound, it experiences the same losses during extraction, derivatization, and the same variations in instrument response (e.g., ionization efficiency). scioninstruments.comscispace.com
The mass spectrometer can easily distinguish between the analyte and the heavier deuterated internal standard based on their mass-to-charge ratio (m/z). clearsynth.com By measuring the ratio of the signal from the analyte to the signal from the known amount of internal standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural variability. lcms.czclearsynth.com The key to a good SIL-IS is that the isotopic labels are placed in positions on the molecule where they are not subject to chemical exchange. acanthusresearch.comsigmaaldrich.com
Radiocarbon labeling involves incorporating a radioactive isotope of carbon, such as Carbon-11 (¹¹C), into the this compound molecule. ¹¹C is a positron-emitting radionuclide with a short half-life of about 20.4 minutes, making it ideal for Positron Emission Tomography (PET) imaging studies. unm.edunih.gov
PET is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in living subjects. youtube.com A ¹¹C-labeled version of this compound, if developed, would serve as a PET radiotracer. After administration, the tracer would distribute throughout the body and accumulate in tissues where this compound is taken up or binds to receptors. The positrons emitted by the decaying ¹¹C atoms annihilate with nearby electrons, producing two gamma photons that are detected by the PET scanner. This allows for the mapping of the tracer's concentration in three dimensions over time.
While a specific tracer for ¹¹C-N-Methylepinephrine is not commonly cited, the principle is well-established with analogous catecholamine tracers like ¹¹C-epinephrine and ¹¹C-hydroxyephedrine (HED), which are used to image the cardiac sympathetic nervous system. snmjournals.orgahajournals.org Such a tracer would enable researchers to study the kinetics, transport, and receptor interactions of this compound in real-time within the body, providing invaluable insights into its function in both health and disease. diva-portal.orgradiologykey.comfrontiersin.org The synthesis of ¹¹C-tracers is challenging due to the short half-life, requiring rapid and efficient chemical reactions, often performed in automated synthesis modules. nih.gov
Enhancements in Detection Sensitivity for Low-Concentration this compound Analysis
Achieving low limits of detection (LOD) and quantification (LOQ) is paramount when analyzing endogenous compounds like this compound, which are often present in biological matrices at picogram (pg) to nanogram (ng) per milliliter concentrations. Several strategies have been developed to enhance detection sensitivity, primarily by improving sample preparation, chromatographic separation, and detector response.
Chemical Derivatization: A key strategy to enhance sensitivity, particularly for gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS), is chemical derivatization. This process modifies the analyte to improve its chromatographic behavior and increase its signal response. For instance, reductive ethylation labeling of the amino groups of catecholamines has been shown to increase detection sensitivity by 16- to 80-fold in UPLC-MS/MS analysis compared to their native counterparts. nih.gov Another common approach involves acylation with reagents like pentafluoropropionic anhydride (PFPA), which creates fluorinated derivatives that are highly responsive to electron-capture detectors (GC-ECD), enabling detection at the picogram level. researchgate.net
Advanced Extraction and Cleanup: Efficient sample preparation is critical for removing interfering substances from complex biological matrices like plasma or urine, thereby improving the signal-to-noise ratio. Solid-phase extraction (SPE) is a widely used technique. For catecholamines, specific SPE cartridges, such as those based on phenylboronic acid, can selectively isolate these compounds. researchgate.net Micellar liquid chromatography (MLC) represents another advancement, allowing for the direct injection of serum samples without extensive pretreatment, which minimizes analyte loss and simplifies the workflow while achieving quantification limits in the low pg/mL range for related compounds. researchgate.net
High-Sensitivity Detectors: The choice of detector is fundamental to sensitivity. For chromatographic systems, tandem mass spectrometry (MS/MS) is a preferred method due to its high selectivity and sensitivity. scielo.br When coupled with stable-isotope dilution techniques, where a labeled version of the analyte is used as an internal standard, methods like GC-tandem mass spectrometry with negative ion chemical ionization (GC-MS/MS-NICI) can achieve exceptional sensitivity, allowing for the analysis of trace levels of catecholamines in sample volumes as small as 25-100 microliters. researchgate.net Furthermore, fluorimetric detection following derivatization with a fluorigenic agent can offer high sensitivity and, crucially, may avoid the interference from this compound that can affect some electrochemical detection methods. researchgate.net
The table below summarizes the performance of various sensitive analytical methods used for catecholamines and related compounds, illustrating the detection limits achievable.
| Analytical Method | Analyte(s) | Matrix | Limit of Quantification (LOQ) / Detection (LOD) | Source(s) |
| UPLC-MS/MS with Reductive Ethylation | Epinephrine (B1671497), Norepinephrine (B1679862) | Plasma | LOD: 0.025 ng/mL | nih.gov |
| GC-MS/MS-NICI with Stable-Isotope Dilution | Norepinephrine | Plasma | LOQ: 10 pg/mL (0.01 ng/mL) | researchgate.net |
| LC-MS/MS | Epinephrine, Metanephrine (B195012) | Plasma | LLOQ: 15 pg/mL | scielo.br |
| Micellar Liquid Chromatography-Electrochemical Detection | Epinephrine, Metanephrine, etc. | Serum | LOQ: 2.7–17 pg/mL | researchgate.net |
| LC-MS/MS | N-Nitroso-Atenolol | Pharmaceuticals | LOD: 0.2 ng/mL; LOQ: 0.5 ng/mL | mdpi.com |
Advanced Spectroscopic and Immunological Methods
Beyond enhancing sensitivity, advanced analytical techniques provide greater specificity and structural information, which is essential for the unambiguous identification and quantification of this compound.
Spectroscopic Characterization (e.g., Mass Spectrometry beyond GC-MS)
While GC-MS has been a foundational technique for catecholamine analysis, modern mass spectrometry offers more powerful alternatives, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the dominant platform for bioanalytical quantification of small molecules in complex matrices. nih.gov LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov For this compound and related compounds, quantification is typically performed using a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. chromatographyonline.com In MRM, the first quadrupole selects a specific parent ion (the molecular ion of the analyte), which is then fragmented in a collision cell. The third quadrupole selects a specific fragment ion, creating a highly specific transition that minimizes interference and enhances confidence in analyte identification. chromatographyonline.comnih.gov The use of soft ionization techniques like electrospray ionization (ESI) allows for the analysis of non-volatile and thermally fragile molecules directly from the liquid phase. nih.gov
Other Advanced Mass Spectrometry Techniques: The field of mass spectrometry is continually evolving, with emerging techniques that hold potential for detailed metabolite analysis.
Ion Mobility-Mass Spectrometry (IM-MS): This technique adds another dimension of separation by differentiating ions based on their size, shape, and charge in the gas phase, which can resolve isomers and isobars that are indistinguishable by mass alone. nih.gov
High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) and Orbitrap analyzers provide very high mass accuracy, enabling the determination of elemental composition and further increasing specificity.
Desorption Electrospray Ionization (DESI): This is an ambient ionization technique that allows for the direct analysis of samples from surfaces with minimal preparation, offering potential applications in tissue imaging and rapid screening. nih.gov
The table below outlines key characteristics of advanced mass spectrometry methods applicable to this compound analysis.
| Spectroscopic Method | Principle | Key Advantages for this compound Analysis | Source(s) |
| LC-MS/MS (QqQ) | Chromatographic separation followed by mass analysis of specific parent-fragment ion transitions (MRM). | High sensitivity and selectivity; considered the gold standard for quantitative bioanalysis. | nih.govscielo.br |
| GC-MS/MS (NICI) | Gas chromatographic separation followed by tandem MS with negative ion chemical ionization. | Excellent sensitivity for derivatized, volatile compounds; achieves low picogram detection limits. | researchgate.net |
| Ion Mobility-MS (IM-MS) | Separation of ions based on their drift time through a gas-filled chamber, coupled with mass analysis. | Ability to separate isomers (e.g., this compound from other catecholamine metabolites) and reduce chemical noise. | nih.gov |
| High-Resolution MS (HRMS) | Mass analysis with very high accuracy (e.g., TOF, Orbitrap). | Unambiguous identification through precise mass measurement and elemental composition determination. | chromatographyonline.com |
Development of Immunological Assays for this compound (e.g., ELISA)
Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective alternative to chromatography-based methods. While specific commercial ELISA kits for this compound are not widely documented, the development of such an assay is feasible and would follow established principles. nih.govresearchgate.net
Principle of a Competitive ELISA: For a small molecule like this compound, the most suitable format is a competitive ELISA. msesupplies.com The core components of this assay are:
Specific Antibody: A monoclonal or polyclonal antibody with high affinity and specificity for this compound is required. This is the most critical component, and its development would involve immunizing an animal with an this compound-protein conjugate to elicit an immune response. nih.gov
Solid Phase: A microplate is coated with a known amount of this compound or a capture antibody. nih.gov
Competition: The sample containing an unknown amount of this compound is added to the wells along with a fixed amount of enzyme-labeled this compound. The labeled and unlabeled analyte compete for binding to the limited number of antibody sites.
Detection: After a washing step to remove unbound reagents, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color). The signal intensity is inversely proportional to the concentration of this compound in the sample.
Developmental Challenges: The primary challenge in developing an immunoassay for this compound is achieving high specificity. The antibody must be able to distinguish this compound from the structurally similar and more abundant catecholamines, epinephrine and norepinephrine, as well as their metabolites like metanephrine. assaygenie.comasm.org Cross-reactivity studies are a critical part of the validation process to ensure that the assay accurately measures only the target analyte. frontiersin.org The existence of ELISA kits for epinephrine and metanephrine demonstrates that the necessary specificity for closely related catecholamines can be achieved. msesupplies.comassaygenie.com
Future Research Trajectories and Translational Outlook for N Methylepinephrine
The exploration of N-methylepinephrine, a methylated derivative of the crucial neurotransmitter and hormone epinephrine (B1671497), is entering a new phase. While its existence and basic role in catecholamine pathways are established, a deeper understanding of its specific biological functions and therapeutic potential is required. Future research is poised to unravel the nuanced contributions of this compound, moving from broad observations to specific molecular interactions and clinical applications. This article will focus on the prospective avenues of research that promise to illuminate the significance of this compound.
Q & A
Q. What are the established methodologies for synthesizing N-Methylepinephrine, and how do reaction conditions influence yield and purity?
this compound ((±)-1-(3,4-dihydroxyphenyl)-2-dimethylaminoethanol) is synthesized via enzymatic methylation of epinephrine using phenylethanolamine-N-methyltransferase (PNMT) and S-adenosyl-L-methionine (SAMe) as a cofactor . Key factors include:
- pH and temperature : PNMT activity peaks at pH 7.5–8.5 and 37°C, but deviations reduce yield.
- Inhibitors : Compounds like dichloromethylbenzylamine (CGS 19281A) block PNMT, requiring careful purification steps .
- Analytical validation : Use HPLC with electrochemical detection or LC-MS to quantify purity (>98%) and resolve stereoisomers .
Q. How is this compound characterized structurally and functionally in preclinical studies?
- Structural confirmation : Employ -NMR (e.g., δ 6.7–6.9 ppm for catechol protons) and high-resolution mass spectrometry (HRMS) for molecular ion peaks .
- Functional assays : Test adrenergic receptor binding (α/β subtypes) via radioligand displacement assays (e.g., -prazosin for α1 receptors) in transfected HEK293 cells .
- Stability studies : Assess degradation in physiological buffers (pH 7.4, 37°C) over 24 hours to determine half-life .
Q. What are the primary pharmacological differences between this compound and its non-methylated counterpart, epinephrine?
- Receptor affinity : N-Methylation reduces α1-adrenergic receptor binding by 30–50% compared to epinephrine due to steric hindrance .
- Metabolic stability : Methylation slows catechol-O-methyltransferase (COMT)-mediated degradation, extending plasma half-life in rodent models .
- Functional selectivity : In isolated rat aorta, this compound shows weaker vasoconstriction (EC~50~ = 120 nM vs. 45 nM for epinephrine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported adrenergic receptor binding data for this compound across studies?
Discrepancies often arise from:
- Assay variability : Cell lines (CHO vs. HEK293) express differing receptor isoforms, altering affinity measurements .
- Ligand purity : Impurities >2% (e.g., residual epinephrine) skew results; validate via tandem MS .
- Statistical power : Use ANOVA with post-hoc Tukey tests to compare ≥3 independent experiments, ensuring n ≥ 6 replicates per group .
Q. What experimental design considerations are critical for in vivo studies evaluating this compound’s cardiovascular effects?
- Model selection : Rats (Sprague-Dawley) vs. mice (C57BL/6) exhibit differential β-adrenergic responses; justify species choice based on translational goals .
- Dosing regimen : Use staggered intravenous infusions (0.1–10 µg/kg/min) to avoid receptor desensitization .
- Endpoint validation : Measure mean arterial pressure (MAP) via telemetry and plasma catecholamines via LC-MS to correlate hemodynamic and biochemical effects .
Q. How can researchers address challenges in detecting this compound in complex biological matrices?
- Sample preparation : Acidify plasma with 0.1 M HCl to stabilize catecholamines, then extract via solid-phase extraction (SPE) using mixed-mode cartridges .
- Analytical optimization : Use hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS to separate this compound from endogenous epinephrine and norepinephrine .
- Limit of quantification (LOQ) : Validate methods to achieve LOQ ≤ 1 pg/mL, ensuring detectability in low-abundance samples .
Methodological Frameworks
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC~50~ and Hill coefficients .
- Outlier management : Apply Grubbs’ test (α = 0.05) to exclude aberrant data points without compromising biological relevance .
- Meta-analysis : Aggregate data from ≥5 studies to assess heterogeneity via I² statistics, adjusting for publication bias using funnel plots .
Q. How should researchers design a FINER (Feasible, Interesting, Novel, Ethical, Relevant) compliant study on this compound’s metabolic effects?
- Feasibility : Pilot studies (n = 3–5) to confirm PNMT activity in proposed tissue models (e.g., liver vs. adrenal glands) .
- Novelty : Investigate understudied pathways (e.g., mitochondrial β-oxidation modulation) using Seahorse extracellular flux assays .
- Ethics : Adhere to NIH guidelines for rodent studies, including humane endpoints (e.g., 20% weight loss) .
Data Presentation Guidelines
- Tables : Include physicochemical properties (logP, pKa) and receptor binding profiles .
- Figures : Use line graphs for dose-response curves and heatmaps for receptor subtype selectivity .
- Reproducibility : Document synthesis protocols and analytical parameters in supplemental materials per ICMJE standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
